molecular formula C15H14N4O3S B12663220 N-(4-((2-Amino-1H-benzimidazol-1-yl)sulfonyl)phenyl)acetamide CAS No. 193696-64-9

N-(4-((2-Amino-1H-benzimidazol-1-yl)sulfonyl)phenyl)acetamide

Cat. No.: B12663220
CAS No.: 193696-64-9
M. Wt: 330.4 g/mol
InChI Key: JJVJGNSVTRQZAJ-UHFFFAOYSA-N
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Description

N-(4-((2-Amino-1H-benzimidazol-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structural features and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((2-Amino-1H-benzimidazol-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps. One common method starts with the reaction of 2-aminobenzimidazole with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate N-(4-chlorobenzenesulfonyl)-2-aminobenzimidazole. The intermediate is then reacted with acetic anhydride to yield the final product, this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-((2-Amino-1H-benzimidazol-1-yl)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-((2-Amino-1H-benzimidazol-1-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. Additionally, it can modulate inflammatory pathways by inhibiting key signaling molecules such as nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2) .

Comparison with Similar Compounds

Similar Compounds

    N-(4-((2-Amino-1H-benzimidazol-1-yl)sulfonyl)phenyl)acetamide: Known for its unique sulfonyl group and acetamide moiety.

    N-(4-((2-Amino-1H-benzimidazol-1-yl)sulfonyl)phenyl)benzamide: Similar structure but with a benzamide group instead of an acetamide group.

    N-(4-((2-Amino-1H-benzimidazol-1-yl)sulfonyl)phenyl)thioacetamide: Contains a thioacetamide group, offering different chemical properties.

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique biological activities and chemical reactivity. Its ability to modulate multiple biological pathways makes it a versatile compound in scientific research .

Properties

CAS No.

193696-64-9

Molecular Formula

C15H14N4O3S

Molecular Weight

330.4 g/mol

IUPAC Name

N-[4-(2-aminobenzimidazol-1-yl)sulfonylphenyl]acetamide

InChI

InChI=1S/C15H14N4O3S/c1-10(20)17-11-6-8-12(9-7-11)23(21,22)19-14-5-3-2-4-13(14)18-15(19)16/h2-9H,1H3,(H2,16,18)(H,17,20)

InChI Key

JJVJGNSVTRQZAJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2N

Origin of Product

United States

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